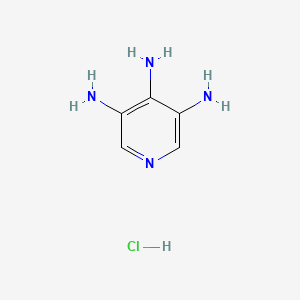
Pyridine-3,4,5-triamine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-3,4,5-triamine chloride is a chemical compound with the molecular formula C5H8N4Cl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,4,5-triamine chloride can be synthesized through various methods. One common approach involves the quaternization of pyridine derivatives. For instance, pyridine-3,4,5-triamine can be reacted with hydrochloric acid to form the chloride salt. The reaction typically requires controlled conditions, such as a specific temperature and solvent, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale quaternization reactions. These processes often utilize environmentally friendly solvents and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,4,5-triamine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyridine derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3,4,5-tricarboxylic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
Pyridine-3,4,5-triamine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridine-3,4,5-triamine chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and other proteins, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Pyridine-2,3,5-triamine: Another triamine derivative of pyridine with similar chemical properties.
Pyridine-3,4-diamine: A diamine derivative with fewer amine groups.
Pyridine-3,5-diamine: Another diamine derivative with different substitution patterns
Uniqueness: Pyridine-3,4,5-triamine chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three amine groups provide multiple sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
30146-41-9 |
|---|---|
Molecular Formula |
C5H9ClN4 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
pyridine-3,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,6-7H2,(H2,8,9);1H |
InChI Key |
YNGMCXQFQWMBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















